molecular formula C5H3N3O B1590420 3-Hydroxypyrazine-2-carbonitrile CAS No. 81411-78-1

3-Hydroxypyrazine-2-carbonitrile

Cat. No. B1590420
CAS RN: 81411-78-1
M. Wt: 121.1 g/mol
InChI Key: RDCUCJMNMLUNLB-UHFFFAOYSA-N
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Description

“3-Hydroxypyrazine-2-carbonitrile” is a chemical compound with the molecular formula C5H3N3O . It is used in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of “3-Hydroxypyrazine-2-carbonitrile” involves a four-step process: amidation, nitrification, reduction, and fluorination . An improved and commercially viable process for the preparation of Favipiravir using 6-fluoro-3-hydroxypyrazine-2-carbonitrile ammonia salt has been reported .


Molecular Structure Analysis

The molecule is almost planar and the intramolecular O−H ••• O hydrogen bond makes a 6-member ring . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

In the key synthetic reaction, 3,6-dichloropyrazine-2-carbonitrile was reacted sequentially, in one pot, with KF and 30% H2O2 to give favipiravir as colorless crystals, with a 60% yield for this final step of the synthesis .


Physical And Chemical Properties Analysis

The compound has an average mass of 121.097 Da and a monoisotopic mass of 121.027611 Da . More detailed physical and chemical properties may be available in specific databases or safety data sheets .

Scientific Research Applications

Synthesis and Chemical Reactions

3-Hydroxypyrazine-2-carbonitrile is involved in various chemical syntheses and reactions. Albert and Ohta (1970) demonstrated its use in synthesizing pteridine compounds, including the long-sought 6-methylpteridine. These compounds were synthesized through a series of reactions involving hydrogenation and cyclization processes, emphasizing the compound's role in producing pteridines with potential biological activities (Albert & Ohta, 1970). Furthermore, Albert and Ohta (1971) expanded on these findings, showcasing the compound's utility in creating 4-aminopteridines and exploring its reactivity under various conditions (Albert & Ohta, 1971).

Corrosion Inhibition

Another significant application is in the field of corrosion inhibition. Yadav et al. (2016) studied pyranopyrazole derivatives, synthesized from compounds including 3-hydroxypyrazine-2-carbonitrile, for their effectiveness in inhibiting mild steel corrosion. This study demonstrates the potential of such compounds in industrial applications, particularly in protecting metals against corrosive environments (Yadav et al., 2016).

Biomedical Research

In the biomedical research field, 3-hydroxypyrazine-2-carbonitrile derivatives have been explored for their potential therapeutic applications. For instance, Festa et al. (2018) discovered a novel route for synthesizing pyrazino[1,2-a]indole-3-amines, showcasing the compound's role in creating new molecular structures with potential biomedical implications (Festa et al., 2018). Additionally, Rostamizadeh et al. (2013) synthesized pyrazolo[3,4-d]pyrimidine derivatives from 3-hydroxypyrazine-2-carbonitrile derivatives, investigating their antibacterial activities and demonstrating the compound's relevance in developing new antimicrobial agents (Rostamizadeh et al., 2013).

Material Science

In material science, 3-hydroxypyrazine-2-carbonitrile derivatives are used in the synthesis of various novel materials. For example, Wieser et al. (1997) employed 2-cyanopyrazine, a derivative, in a biotransformation process to produce 5-hydroxypyrazine-2-carboxylic acid, a valuable building block for synthesizing antituberculous agents (Wieser et al., 1997).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The synthesis of Favipiravir from “3-Hydroxypyrazine-2-carbonitrile” holds great promise for clinical use around the world, especially as a potential medication against various viruses . Improved methodologies for the synthesis of Favipiravir have been reported in recent years .

properties

IUPAC Name

2-oxo-1H-pyrazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O/c6-3-4-5(9)8-2-1-7-4/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCUCJMNMLUNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512809
Record name 3-Oxo-3,4-dihydropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxypyrazine-2-carbonitrile

CAS RN

81411-78-1
Record name 3-Oxo-3,4-dihydropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Karatas, EHA Hanashalshahaby, U Catal, YE Butun… - Chemical Papers, 2023 - Springer
… solution of intermediate 12 is treated with potassium acetate followed by dicyclohexylamine addition to afford the dicyclohexylamine salt of 6-fluoro-3-hydroxypyrazine-2-carbonitrile (14b…
Number of citations: 1 link.springer.com
G Arora, R Shrivastava, P Kumar, R Bandichhor… - Current Research in …, 2021 - Elsevier
… Finally, oxidative amidation of 6-fluoro-3-hydroxypyrazine-2-carbonitrile in presence of alkaline hydrogen peroxide furnished Favipiravir (Scheme 8). …
Number of citations: 16 www.sciencedirect.com
G Arora, R Shrivastava, P Kumar, R Bandichhor… - researchgate.net
… Finally, oxidative amidation of 6-fluoro-3-hydroxypyrazine-2-carbonitrile in presence of alkaline hydrogen peroxide furnished Favipiravir (Scheme 8). …
Number of citations: 0 www.researchgate.net

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